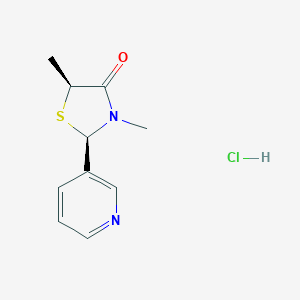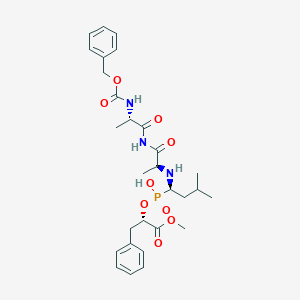![molecular formula C21H17N3O3S B237005 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide](/img/structure/B237005.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is a novel compound that has been developed for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in a variety of applications.
Mechanism Of Action
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical And Physiological Effects
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models and to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide in lab experiments is its potential as an anti-inflammatory and antitumor agent. Additionally, it has been shown to have antioxidant properties, which could be useful in studying oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Future Directions
There are several future directions for research involving N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide. One possible direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that it targets. Additionally, it could be tested in additional animal models of inflammation and cancer to further assess its potential as a therapeutic agent. Finally, it could be modified to improve its bioavailability and reduce potential side effects.
Synthesis Methods
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide involves the reaction of 2-phenylsulfanylacetic acid with 5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-diene-1-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is purified using standard chromatographic techniques.
Scientific Research Applications
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent and has been tested in animal models of inflammation. Additionally, it has been shown to have antitumor activity and has been tested in various cancer cell lines.
properties
Product Name |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide |
|---|---|
Molecular Formula |
C21H17N3O3S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H17N3O3S/c1-13-10-14(23-18(25)12-28-15-6-3-2-4-7-15)11-16(19(13)26)21-24-20-17(27-21)8-5-9-22-20/h2-11H,12H2,1H3,(H,22,24)(H,23,25)/b21-16+ |
InChI Key |
IJEMITVPEAKVRE-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)CSC4=CC=CC=C4 |
SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)
![3-chloro-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B236994.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)
